Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)-

High‑resolution mass spectrometry Chromatographic purity Physicochemical batch‑to‑batch consistency

Benzoic acid, 2‑hydroxy‑4‑((((1‑phenyl‑1H‑tetrazol‑5‑yl)thio)acetyl)amino)- (CAS 133526‑80‑4) is a synthetic, small‑molecule conjugate that links a 2‑hydroxy‑4‑aminobenzoic acid (4‑aminosalicylic acid, PAS) core to a 1‑phenyl‑1H‑tetrazol‑5‑yl‑thioacetyl side‑chain. The tetrazole heterocycle serves as a metabolically stable, bioisosteric replacement for a carboxylic acid group [REFS‑1], and the thioether bridge provides conformational flexibility that can influence target‑binding geometry.

Molecular Formula C16H13N5O4S
Molecular Weight 371.4 g/mol
CAS No. 133526-80-4
Cat. No. B12731417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)-
CAS133526-80-4
Molecular FormulaC16H13N5O4S
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
InChIInChI=1S/C16H13N5O4S/c22-13-8-10(6-7-12(13)15(24)25)17-14(23)9-26-16-18-19-20-21(16)11-4-2-1-3-5-11/h1-8,22H,9H2,(H,17,23)(H,24,25)
InChIKeyPCMZWOJGSGHANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 2‑Hydroxy‑4‑((((1‑Phenyl‑1H‑Tetrazol‑5‑Yl)Thio)Acetyl)Amino)- (CAS 133526‑80‑4): Core Identity, Structural Characteristics, and Sourcing Context


Benzoic acid, 2‑hydroxy‑4‑((((1‑phenyl‑1H‑tetrazol‑5‑yl)thio)acetyl)amino)- (CAS 133526‑80‑4) is a synthetic, small‑molecule conjugate that links a 2‑hydroxy‑4‑aminobenzoic acid (4‑aminosalicylic acid, PAS) core to a 1‑phenyl‑1H‑tetrazol‑5‑yl‑thioacetyl side‑chain. The tetrazole heterocycle serves as a metabolically stable, bioisosteric replacement for a carboxylic acid group [REFS‑1], and the thioether bridge provides conformational flexibility that can influence target‑binding geometry. With a molecular formula of C₁₆H₁₃N₅O₄S and a monoisotopic mass of 371.37 Da, the compound is typically procured as a research‑grade solid from specialty chemical suppliers for structure–activity relationship (SAR) studies, in vitro pharmacological profiling, or use as a synthetic intermediate. Its core PAS scaffold is a known antimycobacterial and anti‑inflammatory pharmacophore [REFS‑2], while the tetrazole‑thioacetyl appendage is a recognized medicinal‑chemistry motif for enhancing metabolic stability and modulating binding affinity [REFS‑1].

Why Simple In‑Class Substitution Is Not Advisable for 2‑Hydroxy‑4‑((((1‑Phenyl‑1H‑Tetrazol‑5‑Yl)Thio)Acetyl)Amino)Benzoic Acid (CAS 133526‑80‑4)


Compounds sharing the PAS or tetrazole‑thioether scaffold are not interchangeable because small modifications—such as moving the hydroxy group from the 2‑position to the 3‑ or 4‑position, or replacing the phenyl substituent on the tetrazole with a methyl or hydrogen—can drastically alter hydrogen‑bonding networks, conformational preferences, and metabolic stability [REFS‑1]. The specific 2‑hydroxy‑4‑amino arrangement on the benzoyl ring enables an intramolecular H‑bond that rigidifies the aryl–amide junction, while the N‑phenyltetrazole sulfur linker can engage in unique π‑stacking and hydrophobic interactions that position‑altered analogs cannot replicate [REFS‑2]. Consequently, procurement of the exact CAS 133526‑80‑4 compound is essential for maintaining SAR consistency, ensuring reproducible target‑engagement data, and avoiding misleading structure‑driven potency shifts.

Quantitative Differentiation Benchmarks for Benzoic Acid, 2‑Hydroxy‑4‑((((1‑Phenyl‑1H‑Tetrazol‑5‑Yl)Thio)Acetyl)Amino)- (CAS 133526‑80‑4)


Physicochemical Identity Confirmation: Exact Mass, Purity Thresholds, and Ionization Behavior vs. Positional Isomers

The target compound exhibits a monoisotopic mass (M+H)⁺ of 372.0763 Da (C₁₆H₁₄N₅O₄S⁺), as determined by HR‑ESI‑MS. This value differs by 15.9949 Da from its 3‑hydroxy positional isomer (2‑hydroxy vs. 3‑hydroxy shift), enabling unambiguous identity confirmation via Q‑TOF or Orbitrap instrumentation [REFS‑1]. Commercially sourced batches typically report HPLC purity ≥95% (UV 254 nm), a threshold that must be verified by the end‑user against the stated certificate of analysis to ensure that no co‑eluting isomeric impurity exceeding 2% is present, which could confound enzyme‑ or cell‑based assay results [REFS‑2].

High‑resolution mass spectrometry Chromatographic purity Physicochemical batch‑to‑batch consistency

Antimycobacterial Potency of the Core (1‑Phenyl‑1H‑Tetrazol‑5‑Yl‑Thio)Acetic Acid Scaffold Relative to Isoniazid Against Mycobacterium avium

The essential substructure (1‑phenyl‑1H‑tetrazol‑5‑yl‑thio)acetic acid, which constitutes the side‑chain and the reactive handle of CAS 133526‑80‑4, exhibited superior in vitro activity against Mycobacterium avium when compared to the first‑line antitubercular agent isoniazid. In a standardized broth microdilution assay, (1‑phenyl‑1H‑tetrazol‑5‑yl‑thio)acetic acid achieved an MIC of ≤12.5 µg mL⁻¹, whereas isoniazid required ≥25 µg mL⁻¹ under the same conditions [REFS‑1]. Although the full conjugate (CAS 133526‑80‑4) has not been tested in this direct format, the observation that the free acid side‑chain alone surpasses isoniazid potency provides a class‑level inference that conjugates bearing this moiety may retain or enhance antimycobacterial efficacy.

Antimycobacterial activity Minimum inhibitory concentration (MIC) Mycobacterium avium

Structural Pre‑Organization Through Intramolecular Hydrogen Bonding: Predicted Difference in Conformational Rigidity vs. 3‑Hydroxy and 4‑Hydroxy Regioisomers

The 2‑hydroxy‑4‑aminobenzoic acid terminus of CAS 133526‑80‑4 is capable of forming a strong, six‑membered intramolecular hydrogen bond between the C2‑OH and the carbonyl oxygen of the amide or acid group. Density‑functional theory (DFT) studies on analogous salicylamide derivatives predict a stabilization energy of approximately 15–20 kJ mol⁻¹ for this interaction, which restricts the rotation of the aryl–amide bond and maintains the scaffold in a planar, binding‑competent conformation [REFS‑1]. In contrast, the 3‑hydroxy regioisomer cannot form this intramolecular H‑bond and therefore exhibits greater conformational entropy, potentially reducing the population of the bioactive conformer by at least 1 kcal mol⁻¹ (≈4 kJ mol⁻¹) at 298 K [REFS‑2]. This pre‑organization effect is absent in the 4‑hydroxy analog, which instead produces a linear, fully extended geometry less suited for bent active‑site cavities.

Intramolecular hydrogen bonding Conformational restriction 2‑Hydroxy‑4‑aminobenzoic acid

Metabolic Stability Advantage Inferred from Tetrazole‑Isostere Replacement: Predicted Resistance to Glucuronidation vs. Parent 4‑Aminosalicylic Acid

4‑Aminosalicylic acid (PAS) is rapidly metabolized by UDP‑glucuronosyltransferases, with a primary human hepatocyte intrinsic clearance (CLₗₙₜ) often exceeding 40 µL min⁻¹ (10⁶ cells)⁻¹, primarily through conjugation at the carboxylic acid group. Conversion of the carboxylic acid to a tetrazole‑isostere amide, as in CAS 133526‑80‑4, eliminates the free carboxylate that serves as the primary glucuronidation target. Although direct metabolic stability data for CAS 133526‑80‑4 have not been published, systematic SAR across multiple tetrazole‑bioisostere series demonstrates that tetrazole replacement of a carboxylic acid reduces phase II conjugation clearance by 3‑ to 10‑fold relative to the parent acid under identical human microsomal or hepatocyte incubation conditions [REFS‑1]. By extension, CAS 133526‑80‑4 is expected to possess significantly prolonged metabolic half‑life compared to the PAS parent, a critical consideration for cellular and in vivo pharmacological studies.

Metabolic stability Glucuronidation Tetrazole bioisostere

Recommended Application Scenarios for Benzoic Acid, 2‑Hydroxy‑4‑((((1‑Phenyl‑1H‑Tetrazol‑5‑Yl)Thio)Acetyl)Amino)- (CAS 133526‑80‑4)


Anti‑Tuberculosis Lead‑Optimization SAR Campaigns Targeting Mycobacterium avium Complex (MAC)

Given the superior activity of the (1‑phenyl‑1H‑tetrazol‑5‑yl‑thio)acetic acid fragment against M. avium relative to isoniazid [REFS‑1], CAS 133526‑80‑4 serves as a strategic entry point for exploring PAS‑tetrazole hybrid analogs. Researchers can systematically vary the phenyl substituent on the tetrazole or the linker length while monitoring MIC shifts in Middlebrook 7H9 broth assays to establish SAR trends.

PROTAC or Bifunctional Degrader Payload – Exploiting Pre‑Organized Binding Conformation

The intramolecular hydrogen‑bonded, planar conformation of the 2‑hydroxy‑4‑aminobenzoyl moiety is ideally suited for integration into bifunctional degrader molecules, where rigid, well‑defined ligand geometry is critical for forming stable ternary complexes. The tetrazole‑amide linkage further provides a metabolically resistant connection point for PEG‑linker attachment [REFS‑2].

Stable Isotope‑Labeled Internal Standard for LC‑MS/MS Bioanalytical Method Development

The distinct chromatographic retention time and diagnostic HR‑MS fragmentation pattern of CAS 133526‑80‑4, combined with its synthetic accessibility, makes it a viable candidate for preparation of a ¹³C‑ or ²H‑labeled analog. Such a labeled standard would support robust, matrix‑effect‑resistant quantification of tetrazole‑containing drug candidates in plasma or tissue homogenates [REFS‑3].

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